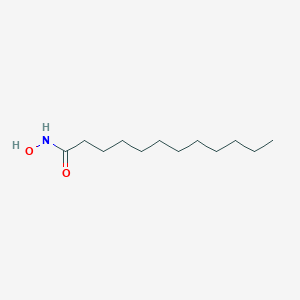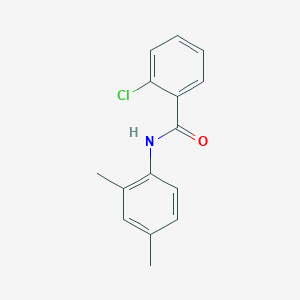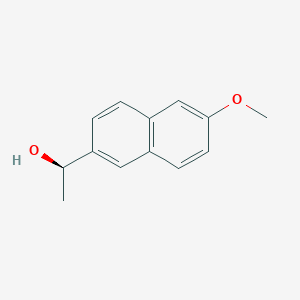
1-(6-Methoxynaphthalen-2-yl)ethanol, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxynaphthalen-2-yl)ethanol, (+)-, also known as S-Naproxen alcohol, is a chiral building block that has been widely used in the synthesis of biologically active compounds. This compound has been extensively studied due to its potential applications in medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- is not well understood. However, it has been suggested that this compound may act as a chiral auxiliary in the synthesis of biologically active compounds. It may also act as a precursor for the synthesis of other chiral building blocks.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)-. However, studies have shown that this compound has low toxicity and is well-tolerated in animals. It has also been shown to have good pharmacokinetic properties, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in lab experiments include its well-established synthesis method, low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound include its limited solubility in water and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the use of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in scientific research. These include:
1. The development of new chiral building blocks using 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- as a precursor.
2. The investigation of the mechanism of action of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in the synthesis of biologically active compounds.
3. The development of new drugs using 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- as a chiral building block.
4. The investigation of the pharmacokinetic properties of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in humans.
5. The investigation of the potential therapeutic applications of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in various diseases.
Conclusion:
In conclusion, 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- is a chiral building block that has been widely used in the synthesis of biologically active compounds. The synthesis method of this compound has been well-established, and it has shown promising pharmacokinetic properties. However, the mechanism of action of this compound is not well understood, and further research is needed to fully understand its potential applications in drug discovery.
Méthodes De Synthèse
1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- can be synthesized by the reduction of 1-(6-methoxynaphthalen-2-yl)ethanone using sodium borohydride or lithium aluminum hydride. The resulting alcohol can be purified by recrystallization or column chromatography. The synthesis of this compound has been well-established and can be performed on a large scale.
Applications De Recherche Scientifique
1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- has been widely used as a chiral building block in the synthesis of biologically active compounds. It has been used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen, ibuprofen, and ketoprofen. It has also been used to synthesize antiviral, anticancer, and antifungal agents. The use of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in the synthesis of these compounds has resulted in the development of more potent and selective drugs.
Propriétés
Numéro CAS |
108781-65-3 |
|---|---|
Nom du produit |
1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- |
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(1R)-1-(6-methoxynaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3/t9-/m1/s1 |
Clé InChI |
OUVJWFRUESFCCY-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Synonymes |
(R)-(-)-1-(6-Methoxy-2-naphthyl)ethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
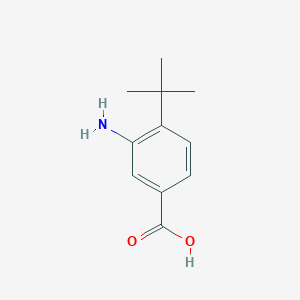
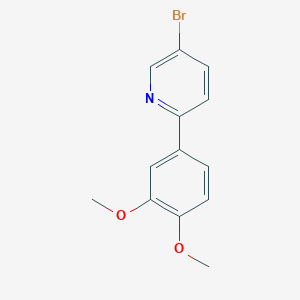
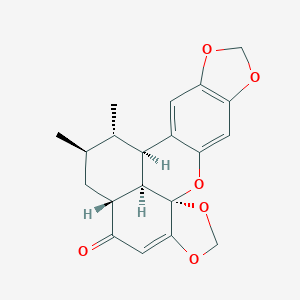
![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)
